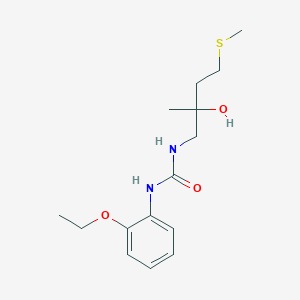
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide is an intriguing organic compound with a complex molecular structure. This compound contains multiple functional groups, which make it a versatile candidate for various chemical reactions and applications in scientific research. Its uniqueness lies in the combination of a triazinyl moiety with a nicotinamide backbone, contributing to its distinct chemical properties.
Mécanisme D'action
Target of Action
The primary target of this compound is Nicotinamide N-methyltransferase (NNMT) . NNMT is a fundamental cytosolic biotransforming enzyme that catalyzes the N-methylation of endogenous and exogenous xenobiotics . It plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide .
Mode of Action
The compound interacts with NNMT, potentially inhibiting its function It’s known that nnmt inhibitors can have a wide range of activity, and their structure–activity relationships (sars) have been studied .
Biochemical Pathways
The inhibition of NNMT affects the methylation potential and the degradation of nicotinamide . This can have downstream effects on various biological processes, including those involved in multiple cancers, metabolic and liver diseases .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with NNMT and the resulting changes in the methylation and degradation of nicotinamide . Aberrant expression of NNMT has been implicated in multiple diseases, suggesting that modulation of its activity could have therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide involves a multi-step process. The starting materials typically include nicotinamide, dimethylamine, and methoxytriazine, which undergo a series of reactions involving methylation and thiolation. The detailed steps include:
Methylation: : The nicotinamide is subjected to methylation using methyl iodide in the presence of a base like potassium carbonate.
Triazine Formation: : The methoxytriazine is synthesized separately by reacting cyanuric chloride with methanol in a suitable solvent like dichloromethane.
Coupling: : The dimethylamino group is introduced by reacting the methoxytriazine with dimethylamine under controlled temperature and pressure.
Thio Group Addition: : The thiolation step involves reacting the coupled intermediate with a suitable sulfur source such as dimethyl disulfide.
Industrial Production Methods: Industrially, the synthesis of this compound can be scaled up using continuous flow processes. These methods ensure consistent reaction conditions, improving yield and purity. Automation in the addition of reagents and temperature control are key aspects to achieve high-efficiency production.
Analyse Des Réactions Chimiques
Types of Reactions: N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: : Using oxidizing agents such as potassium permanganate.
Reduction: : Using reducing agents like lithium aluminum hydride.
Substitution: : Halogenation reactions using halogen sources like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
Oxidation can yield sulfoxides or sulfones depending on the reaction conditions.
Reduction typically produces amines or alcohols.
Substitution reactions can lead to the formation of halogenated derivatives.
Applications De Recherche Scientifique
This compound finds extensive applications across multiple disciplines:
Chemistry: : As an intermediate in organic synthesis and catalysis.
Biology: : Inhibitory studies on enzymes or receptors due to its unique structure.
Medicine: : Potential therapeutic agents, particularly in the modulation of specific biological pathways.
Industry: : Use in the development of novel materials or as a component in chemical sensors.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide stands out due to its unique combination of functional groups:
Similar Compounds
4-dimethylamino-6-methoxy-1,3,5-triazine derivatives
Nicotinamide derivatives
These related compounds may share some chemical properties but lack the specific interactions facilitated by the combined structure of this compound, making it unique for particular applications.
Hope this helps you explore the intriguing world of this compound!
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c1-20(2)13-17-10(18-14(19-13)22-3)8-16-11(21)9-6-5-7-15-12(9)23-4/h5-7H,8H2,1-4H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOUGSLDVZWNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(N=CC=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2867455.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867458.png)

![8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2867460.png)


![3-(4-chlorophenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2867464.png)




![3-phenyl-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2867474.png)
![Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2867475.png)
![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2867478.png)
